3,3,5-trimethylpiperidin-4-amine
Description
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,3,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-6-4-10-5-8(2,3)7(6)9/h6-7,10H,4-5,9H2,1-3H3 |
InChI Key |
CMNKORJUGMNSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(C1N)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-trimethylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . These methods provide good to excellent yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactions and microwave irradiation techniques to enhance yield and efficiency . The use of Grignard reagents and enantioselective catalysis are also common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include N-substituted piperidines, N-oxides, and various amine derivatives .
Scientific Research Applications
3,3,5-trimethylpiperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,3,5-trimethylpiperidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer applications, it regulates crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt . These interactions lead to inhibition of cell migration, cell cycle arrest, and ultimately, the inhibition of cancer cell survivability .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : Triazine derivatives with 4-methylpiperidine substituents show antileukemic activity (IC₅₀ values: 0.5–10 μM), suggesting that piperidine amines with optimized substituents could enhance therapeutic efficacy .
- Synthetic Utility : Tertiary amines like 1-benzyl-2,3,5-trimethylpiperidin-4-amine are valuable in asymmetric synthesis due to their chiral centers and tunable steric profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,3,5-trimethylpiperidin-4-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions or reductive amination of ketone precursors. For example, piperidine derivatives are often synthesized via fluorinated pyridine intermediates, where sodium azide or methylamine nucleophiles displace halogens under controlled conditions . Characterization relies on H/C NMR to confirm substituent positions and elemental analysis to verify purity (e.g., C: 58.2%, H: 8.7%, N: 13.5% in related triazine-piperidine hybrids) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Distinct methyl group signals (δ 1.2–1.5 ppm for CH) and amine protons (δ 2.8–3.1 ppm) .
- Melting Point Analysis : Consistency with literature values (e.g., 159–161°C for dichloropyridin-4-amine derivatives) .
- Elemental Analysis : Matching theoretical and experimental C/H/N ratios (±0.3% tolerance) .
Q. What preliminary biological activities are associated with piperidin-4-amine derivatives?
- Methodological Answer : Derivatives such as 4-cycloamino-1,3,5-triazine-2-amines exhibit antileukemic activity (IC values: 2.5–15 µM in K562 cells). Initial screening involves in vitro cytotoxicity assays and molecular docking to identify potential protein targets (e.g., tyrosine kinases) .
Advanced Research Questions
Q. How can low synthetic yields of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Use palladium or copper catalysts to enhance coupling efficiency in Suzuki-Miyaura reactions (e.g., 24% yield improvement with Pd(PPh)) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in substitution reactions .
- Temperature Control : Reactions at 80–100°C reduce side-product formation in fluorinated intermediates .
Q. How do researchers resolve contradictions in reported biological activity data for piperidin-4-amine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups enhance antileukemic potency in triazine derivatives) .
- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., MTT vs. ATP-luminescence) .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or assay-specific biases .
Q. What computational tools are used to predict the reactivity of this compound in complex syntheses?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
